N-(4-chlorobenzyl)-2-phenoxyacetamide
CAS No.: 18861-22-8
Cat. No.: VC14935381
Molecular Formula: C15H14ClNO2
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18861-22-8 |
|---|---|
| Molecular Formula | C15H14ClNO2 |
| Molecular Weight | 275.73 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)10-17-15(18)11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18) |
| Standard InChI Key | JZOWEHHZLPWPJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Physicochemical Profile
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClNO₂ | |
| Molecular Weight | 275.73 g/mol | |
| Predicted LogP | ~3.2 (estimated) | – |
| Water Solubility | Low (hydrophobic nature) | – |
The chlorine atom at the para position of the benzyl group enhances lipophilicity, potentially improving membrane permeability in biological systems. The amide bond and ether linkage contribute to stability against hydrolysis under physiological conditions, though this requires experimental validation .
Synthesis and Chemical Reactivity
Reactivity and Stability
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Hydrolysis: The amide bond may undergo hydrolysis under strongly acidic or basic conditions, yielding phenoxyacetic acid and 4-chlorobenzylamine .
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Electrophilic Substitution: The aromatic rings could participate in reactions such as nitration or sulfonation, though the electron-withdrawing chlorine substituent may deactivate the benzene ring toward electrophilic attack.
| Compound | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| N-(4-chlorophenyl)-2-phenoxyacetamide | MCF-7 (breast) | 12.4 |
Although direct data for the 4-chlorobenzyl derivative is unavailable, its structural similarity suggests potential activity via apoptosis induction or cell cycle arrest.
Antimicrobial Properties
The chlorobenzyl group is a common feature in antimicrobial agents (e.g., chloramphenicol), hinting at possible activity against Gram-positive bacteria or fungi. Comparative studies with N-(2-chlorobenzyl)-2-phenoxyacetamide (CAS 309524) could elucidate positional effects of chlorine on bioactivity .
Research Gaps and Future Directions
Unexplored Therapeutic Avenues
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Neuroinflammation: Phenoxyacetamides may modulate COX-2 or NF-κB pathways, warranting investigation in neurological disorders.
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Drug Delivery Systems: The compound’s lipophilicity could be leveraged in nanoparticle-based formulations to enhance bioavailability.
Recommended Assays
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In Vitro Cytotoxicity Screening: Against panels of cancer (e.g., A549, HeLa) and normal cell lines.
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ADMET Profiling: Predictive modeling of absorption, distribution, and toxicity.
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